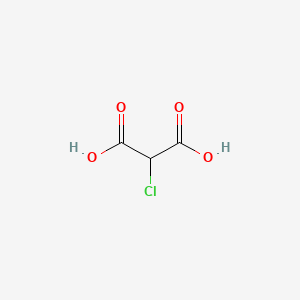
2-(3-Nitrofenil)-1,3-dioxolano
Descripción general
Descripción
The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos
El grupo nitrofenilo en 2-(3-Nitrofenil)-1,3-dioxolano se puede utilizar en la síntesis de nuevos agentes anticancerígenos. Los heterociclos que contienen nitrógeno, como los derivados de este compuesto, han mostrado una actividad prometedora contra varias líneas celulares cancerosas. Los investigadores han diseñado derivados tricíclicos fusionados que exhiben propiedades fisiológicas significativas y aplicaciones potenciales en química medicinal .
Ciencia de Materiales: Aplicaciones Fotocatalíticas
En la ciencia de los materiales, los derivados del compuesto se han explorado por sus actividades fotocatalíticas. Se han sintetizado y estudiado complejos metálicos derivados de compuestos nitrofenílicos similares por su capacidad para degradar contaminantes orgánicos bajo irradiación de luz visible, lo que demuestra su potencial en tecnologías de limpieza ambiental .
Ciencia Ambiental: Remediación de la Contaminación
La eficiencia fotocatalítica de los complejos metálicos derivados de compuestos nitrofenílicos, similares al this compound, se ha investigado para la degradación de colorantes como el verde malaquita. Estos estudios son cruciales para el desarrollo de nuevos métodos para eliminar contaminantes nocivos del medio ambiente .
Química Analítica: Bioconjugación
Los compuestos con grupos nitrofenilo se utilizan a menudo como fotoconectores en técnicas de bioconjugación. Facilitan la inmovilización de biomoléculas en superficies poliméricas, lo cual es esencial para diversos ensayos bioquímicos y síntesis químicas. La química flexible de las azidas nitrofenilo, por ejemplo, se ha aprovechado para la inmovilización de biomoléculas y la bioconjugación .
Farmacología: Desarrollo de Fármacos
El motivo estructural de this compound se puede encontrar en moléculas farmacológicamente activas. Los derivados de este compuesto pueden servir como intermediarios en la síntesis de fármacos con diversas actividades biológicas, incluidas propiedades antiinflamatorias y antivirales .
Biotecnología: Estudios de Reconocimiento de Anticuerpos
En biotecnología, la evaluación estructural y funcional de los anticuerpos que reconocen antígenos específicos puede verse facilitada por pequeñas moléculas como this compound. Estos estudios ayudan a comprender los mecanismos de reconocimiento de proteínas y a desarrollar anticuerpos terapéuticos .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPCAYIEHLIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286687 | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-67-6 | |
| Record name | 6952-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
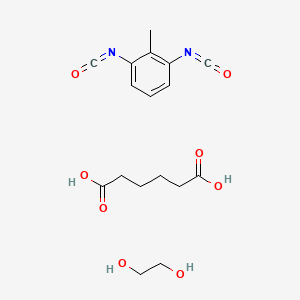
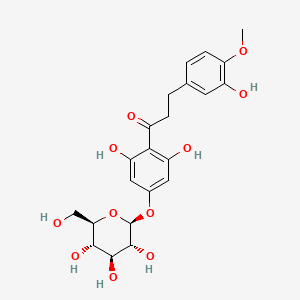
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
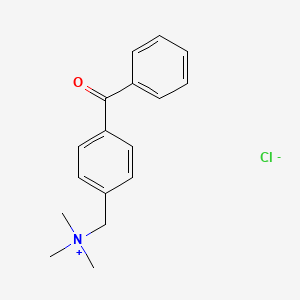

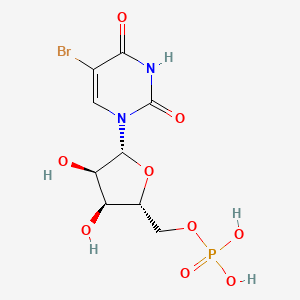
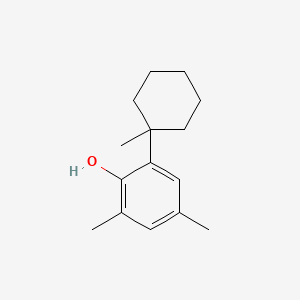
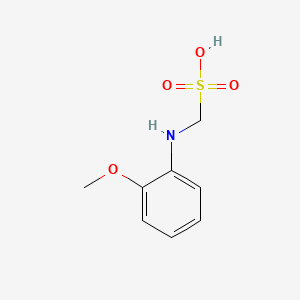
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)
